molecular formula C19H25N3O2 B15154739 N-tert-butyl-2-(4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide

N-tert-butyl-2-(4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide

Cat. No.: B15154739
M. Wt: 327.4 g/mol
InChI Key: FRGFCZYAPCUCGG-UHFFFAOYSA-N
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Description

N-tert-butyl-2-(4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide is a synthetic organic compound with a complex structure It contains a tert-butyl group, a pyridine ring, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-2-(4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide typically involves multiple steps. One common route includes the following steps:

    Formation of the phenoxyacetamide core: This can be achieved by reacting 4-hydroxybenzaldehyde with chloroacetic acid in the presence of a base to form 4-(hydroxyphenyl)acetic acid. This intermediate is then converted to its acyl chloride derivative using thionyl chloride.

    Introduction of the pyridine moiety: The acyl chloride is reacted with 2-(aminomethyl)pyridine to form the desired amide linkage.

    Addition of the tert-butyl group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2-(4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring and the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products

    Oxidation: Products may include oxidized derivatives of the phenoxy and pyridine rings.

    Reduction: Reduced forms of the acetamide moiety.

    Substitution: Substituted derivatives at the pyridine ring or acetamide moiety.

Scientific Research Applications

N-tert-butyl-2-(4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-tert-butyl-2-(4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, making it useful in catalysis. The acetamide moiety can form hydrogen bonds with biological targets, potentially inhibiting enzyme activity or receptor binding. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate: Similar structure with a hydrazinecarboxylate moiety instead of an acetamide.

    4,4’,4’‘-Tri-tert-butyl-2,2’6’,2’'-terpyridine: Contains multiple pyridine rings and tert-butyl groups, used as a ligand in coordination chemistry.

    N-tert-butyl-2-[(pyridin-4-ylmethyl)amino]propanamide: Similar structure with a propanamide moiety instead of an acetamide.

Uniqueness

N-tert-butyl-2-(4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H25N3O2

Molecular Weight

327.4 g/mol

IUPAC Name

N-tert-butyl-2-[4-[(pyridin-2-ylmethylamino)methyl]phenoxy]acetamide

InChI

InChI=1S/C19H25N3O2/c1-19(2,3)22-18(23)14-24-17-9-7-15(8-10-17)12-20-13-16-6-4-5-11-21-16/h4-11,20H,12-14H2,1-3H3,(H,22,23)

InChI Key

FRGFCZYAPCUCGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)COC1=CC=C(C=C1)CNCC2=CC=CC=N2

Origin of Product

United States

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